
Naphthalene-1-sulfonate
Overview
Description
Naphthalene-1-sulfonate (C₁₀H₇SO₃⁻·Na⁺) is a sodium salt of 1-naphthalenesulfonic acid, characterized by a sulfonate group (-SO₃⁻) attached to the first carbon of a naphthalene ring. Its molecular weight is 230.21 g/mol (C₁₀H₇NaO₃S), and it is commonly used in industrial and research applications due to its stability and solubility in aqueous solutions . Key properties include:
- Structure: A planar naphthalene backbone with a sulfonate group at position 1.
- Applications: Stabilizer for gold nanoparticles in capillary electrophoresis . Precursor for ionic liquids (e.g., imidazolium or pyrrolidinium salts) with enhanced water solubility . Intermediate in dye synthesis (e.g., Acid Blue 113) and pharmaceutical salt formation .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Naphthalene-1-sulfonate serves as a crucial intermediate in the synthesis of several important chemical compounds. It is utilized in the production of:
- α-Naphthol : A precursor for dyes and pharmaceuticals.
- α-Naphthalene Sulfonic Acid : Employed in the manufacture of surfactants and dispersants.
- α-Naphthylaminesulfonic Acid : Used in dye manufacturing and as a reagent in organic synthesis .
Additionally, sodium 1-naphthalenesulfonate has been employed as a stationary phase in chromatography for the resolution of complex mixtures, such as dichlorophenol isomers .
Surfactant and Dispersant Applications
Surfactant Properties
this compound exhibits strong surfactant properties, making it effective in reducing interfacial tension in various formulations. It is particularly useful in:
- Textile Industry : As a dispersant for dyes and coatings, enhancing the uniform application of colorants.
- Pesticide Formulations : Improving the stability and efficacy of active ingredients.
- Cement Industry : Acting as a water-reducing agent to enhance workability and strength .
Recent studies have explored the development of ionic liquids based on naphthalene sulfonates, which demonstrate improved surfactant characteristics compared to traditional naphthalene derivatives. These new formulations have shown high thermal stability and solubility, facilitating their use in aqueous systems .
Wastewater Treatment
Role in Environmental Remediation
this compound has been investigated for its potential in treating industrial wastewater, particularly from textile and tannery operations. Its effectiveness as an adsorbent for organic pollutants has been demonstrated through various extraction techniques:
- Solid-Phase Extraction : Utilized to concentrate anionic pollutants from wastewater samples, achieving recoveries between 72% and 103% for various analytes .
- Chemical Treatment Processes : The compound has been integrated into treatment schemes that combine biological methods with chemical precipitation to enhance the removal of contaminants like phosphorus and nitrogen from wastewater .
Case Study 1: Textile Industry Wastewater Treatment
In a pilot study examining wastewater from textile manufacturing, this compound was used to optimize extraction processes for nonionic pollutants. The study highlighted its efficiency in recovering organic compounds through advanced chromatographic techniques, showcasing its utility in environmental monitoring and remediation efforts .
Case Study 2: Synthesis of Ionic Liquids
Research into the synthesis of naphthalene-based ionic liquids demonstrated their enhanced surfactant properties compared to traditional naphthalene sulfonates. These ionic liquids were found to significantly reduce interfacial tension between water and oil phases, indicating potential applications in enhanced oil recovery processes .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing and characterizing Naphthalene-1-sulfonate derivatives?
- Methodological Answer : Synthesis typically involves sulfonation of naphthalene using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (e.g., 40–60°C). Characterization requires spectroscopic techniques such as ¹H/¹³C NMR (to confirm aromatic proton environments), mass spectrometry (to verify molecular weight), and FTIR (to identify sulfonate groups via S=O stretching vibrations at ~1200 cm⁻¹). Purity validation can be achieved via HPLC with UV detection (λ = 254 nm) . For novel derivatives, X-ray crystallography is critical to confirm structural geometry .
Q. How can researchers assess the acute and chronic toxicity of this compound in biological systems?
- Methodological Answer : Use in vitro assays (e.g., MTT for cytotoxicity in lung or liver cell lines) and in vivo models (rodent inhalation/oral exposure studies). Key endpoints include oxidative stress biomarkers (e.g., glutathione depletion, lipid peroxidation) and histopathological analysis of respiratory/renal tissues. Dose-response relationships should align with OECD Test Guidelines (e.g., TG 412, 413). Systematic reviews of existing toxicokinetic data (e.g., absorption rates, metabolite profiles) are essential to contextualize findings .
Q. What analytical techniques are suitable for detecting this compound in environmental matrices?
- Methodological Answer : For water/sediment samples, employ solid-phase extraction (SPE) followed by HPLC-UV/FLD or LC-MS/MS (LOQ ≤ 0.1 µg/L). In air samples, use GC-MS after derivatization to volatile esters. Quality control should include spike-recovery experiments and cross-validation with certified reference materials .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of this compound metabolites be resolved?
- Methodological Answer : Conduct dose-dependent mechanistic studies to differentiate genotoxic vs. epigenetic effects. Use Ames tests with metabolic activation (S9 fraction) to assess mutagenicity and Comet assays to detect DNA strand breaks. Integrate toxicogenomic datasets (e.g., RNA-seq of exposed tissues) to identify pathways like CYP450-mediated bioactivation or Nrf2-regulated detoxification. Conflicting results may arise from species-specific metabolic differences, necessitating cross-species comparisons .
Q. What strategies optimize the environmental fate modeling of this compound in aquatic systems?
- Methodological Answer : Develop QSPR models using parameters such as log Kow (octanol-water partition coefficient) and biodegradation half-lives (e.g., OECD 301F). Validate with field data on photodegradation rates (UV-Vis spectroscopy) and sorption to organic matter (e.g., Koc values via batch equilibrium tests). Sensitivity analyses should account for pH-dependent solubility and microbial community diversity .
Q. How can researchers mitigate bias in epidemiological studies of occupational this compound exposure?
- Methodological Answer : Implement blinded exposure assessments (e.g., air monitoring with passive samplers) and covariate adjustment for confounders like smoking or co-exposure to PAHs. Use propensity score matching to balance study groups. Risk of bias tools (e.g., Table C-6/C-7) evaluate randomization, allocation concealment, and outcome reporting completeness. Low-confidence studies should be excluded from meta-analyses .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate electrophilic substituent constants (σ⁺) and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics simulations can model solvent effects (e.g., aqueous vs. organic media). Validate predictions with kinetic studies (e.g., Arrhenius plots of sulfonation rates) .
Q. Data Analysis and Validation
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-reference NIST Chemistry WebBook entries (e.g., IR/Raman spectra, NMR shifts) and replicate measurements under standardized conditions (e.g., 25°C, deuterated solvents). For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Collaborative inter-laboratory studies enhance reproducibility .
Q. What statistical methods are appropriate for meta-analyses of this compound toxicity?
- Methodological Answer : Employ random-effects models to account for heterogeneity across studies. Assess publication bias via funnel plots and Egger’s regression. Sensitivity analyses should exclude outliers identified via Cook’s distance. Subgroup analyses by exposure route (inhalation vs. oral) or species (rat vs. mouse) clarify dose-response variability .
Q. Research Design and Reporting
Q. How to design a longitudinal study on the ecological impact of this compound in soil ecosystems?
- Methodological Answer : Establish microcosm experiments with controlled spiking levels (e.g., 10–100 mg/kg soil). Monitor microbial diversity via 16S rRNA sequencing and enzyme activity assays (e.g., dehydrogenase, urease). Use ANOVA with repeated measures to assess temporal trends. Report results following CARE guidelines for environmental health studies .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares naphthalene-1-sulfonate with structurally related sulfonated aromatic compounds:
Key Research Findings
Degradation Pathways
- This compound is metabolized via the naphthalene degradation pathway in Sphingomonas melonis, involving enzymes like naphthalene disulfonate 1,2-dioxygenase .
- Azo dyes like Acid Blue 113 undergo reductive cleavage of the -N=N- bond, yielding intermediates such as 1,4-diaminonaphthalene and this compound .
Physical and Chemical Stability
- Ionic liquids derived from this compound (e.g., 4-(n-octyl)this compound with imidazolium cations) exhibit lower melting points and higher water solubility compared to the parent compound .
- In capillary electrophoresis, this compound’s electrophoretic mobility (μeff,1-NS = 2.1 × 10⁻⁴ cm²/V·s) serves as a reference for analyzing gold nanoparticles .
Properties
IUPAC Name |
naphthalene-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYNBSKGUBXEH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7O3S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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